N-(4-bromophenyl)-3-[methyl(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-(4-bromophenyl)-3-[methyl-(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O3S2/c1-13-3-9-16(10-4-13)22(2)27(24,25)17-11-12-26-18(17)19(23)21-15-7-5-14(20)6-8-15/h3-12H,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKNUJKZJAREDHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromophenyl)-3-[methyl(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide, a compound of significant interest in medicinal chemistry, has been studied for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's molecular structure is characterized by the presence of a thiophene ring, sulfonamide group, and carboxamide functionality. Its molecular formula is with a molecular weight of 466.4 g/mol .
| Property | Details |
|---|---|
| Molecular Formula | C19H17BrN2O3S2 |
| Molecular Weight | 466.4 g/mol |
| IUPAC Name | This compound |
| SMILES | CN(c1ccccc1)S(c1c(C(Nc(cc2)ccc2)=O)scc1)(=O)=O |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. While specific pathways are still under investigation, initial studies suggest that it may modulate enzyme activities related to inflammatory responses and tumorigenesis.
Proposed Mechanisms
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways, potentially reducing pro-inflammatory cytokine production.
- Antitumor Activity : Preliminary research indicates that it may exhibit antiproliferative effects on certain cancer cell lines by interfering with cell cycle progression.
Antitumor Effects
A study highlighted the compound's potential as an anticancer agent. It was tested against various cancer cell lines, showing significant inhibition of cell proliferation. The underlying mechanism involved the downregulation of key oncogenic pathways and induction of apoptosis in malignant cells.
Anti-inflammatory Properties
Research has also pointed to its anti-inflammatory capabilities. The compound demonstrated the ability to reduce the production of inflammatory mediators in vitro, suggesting its potential application in treating inflammatory diseases.
Case Studies
- Study on Cancer Cell Lines : In vitro assays revealed that this compound inhibited the growth of breast cancer cells by inducing apoptosis through caspase activation.
- Inflammatory Response Model : In a murine model of inflammation, administration of the compound resulted in reduced edema and lower levels of pro-inflammatory cytokines compared to controls.
Pharmacological Profiles
Recent studies have focused on the pharmacokinetics and bioavailability of this compound. It was found to have moderate solubility and favorable absorption characteristics, making it a candidate for further development as a therapeutic agent.
Toxicity Studies
Toxicity assessments indicated that this compound exhibited low toxicity levels in animal models, supporting its safety for potential therapeutic use.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has indicated that this compound exhibits promising anticancer properties. Studies suggest that it may interfere with specific cellular pathways involved in tumor growth and proliferation. The mechanism of action is believed to involve the modulation of protein interactions within cancer cells, potentially leading to apoptosis or cell cycle arrest.
1.2 Antimicrobial Properties
N-(4-bromophenyl)-3-[methyl(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide has also shown antimicrobial activity against various pathogens. Its sulfonamide group is known for enhancing the compound's ability to inhibit bacterial growth, making it a candidate for further development as an antibiotic agent.
Material Science
2.1 Organic Electronics
The compound's unique thiophene structure makes it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells. Its electronic properties can be tuned through chemical modifications, allowing for improved efficiency and stability in electronic devices .
2.2 Polymer Synthesis
In polymer chemistry, this compound can serve as a building block for synthesizing novel polymers with tailored properties. Its functional groups allow for copolymerization with other monomers, leading to materials with enhanced mechanical and thermal properties .
Biochemical Research
3.1 Enzyme Inhibition Studies
This compound has been utilized in enzyme inhibition studies to explore its potential as a therapeutic agent. By targeting specific enzymes involved in disease pathways, researchers aim to develop new treatments for conditions such as cancer and bacterial infections .
3.2 Drug Design and Development
The structural characteristics of this compound make it a valuable candidate in drug design efforts. Its ability to interact with various biological targets can be exploited to create more effective drugs with fewer side effects .
Case Studies
Comparison with Similar Compounds
Structural Analog 1: 3-(N-Methyl(4-methylphenyl)sulfonamido)-N-(2-trifluoromethylbenzyl)thiophene-2-carboxamide
Molecular Formula : C₂₂H₂₀F₃N₂O₃S₂ (estimated)
Key Features :
- Core Structure : Thiophene-2-carboxamide.
- Substituents :
- The 4-bromophenyl group in the target compound vs. 2-trifluoromethylbenzyl in this analog may influence target selectivity.
- The trifluoromethyl group enhances electronegativity and metabolic stability, whereas bromine increases molecular weight and polarizability.
- Implications : The target compound may exhibit weaker SNAT2 inhibition due to reduced electron-withdrawing effects compared to the trifluoromethyl group.
Structural Analog 2: N-(4-Chlorophenyl)-3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide
Molecular Formula : C₂₅H₂₁ClN₂O₃S₂
Molecular Weight : 497.02 g/mol.
Key Features :
- Core Structure : Thiophene-2-carboxamide with a 4-phenyl substitution on the thiophene ring.
- Substituents :
- 4-Chlorophenyl on the carboxamide nitrogen.
- Methyl(4-methylphenyl)sulfamoyl at the 3-position.
Comparison :
- The chlorine vs. bromine substituent alters halogen bonding interactions; bromine’s larger size may enhance hydrophobic interactions in target binding.
Structural Analog 3: N-(4-Chlorophenyl)-3-[(4-chlorophenyl)methanesulfonyl]thiophene-2-carboxamide
Molecular Formula: C₁₈H₁₃Cl₂NO₃S₂ Molecular Weight: 426.34 g/mol. Key Features:
- Core Structure : Thiophene-2-carboxamide.
- Substituents :
- 4-Chlorophenyl on the carboxamide nitrogen.
- (4-Chlorobenzyl)sulfonyl group at the 3-position.
Comparison :
- Sulfonyl vs.
- Dual Chlorine Substituents : May enhance cytotoxicity but reduce selectivity compared to the bromine-substituted target compound.
Structural Analog 4: N-[(4-Bromo-3-chlorophenyl)carbamothioyl]thiophene-2-carboxamide
Molecular Formula : C₁₂H₈BrClN₂OS₂
Molecular Weight : 375.69 g/mol.
Key Features :
- Core Structure : Thiophene-2-carboxamide with a carbamothioyl group.
- Substituents :
- 4-Bromo-3-chlorophenyl on the carbamothioyl nitrogen.
Comparison :
- 4-Bromo-3-chlorophenyl on the carbamothioyl nitrogen.
- Carbamothioyl vs.
- Halogen Diversity : The dual bromo-chloro substitution may confer unique steric and electronic properties, but the absence of a sulfamoyl group limits direct comparison.
Q & A
Q. Characterization Techniques :
- NMR Spectroscopy : and NMR to confirm substituent positions and purity. Discrepancies in peak splitting may indicate steric effects from the bromophenyl group .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks and rule out side products .
- X-ray Crystallography : For unambiguous structural confirmation, using programs like SHELXL for refinement .
Advanced: How can researchers address contradictory spectroscopic data (e.g., NMR vs. X-ray) during structural validation?
Methodological Answer:
Contradictions between NMR and X-ray data often arise from dynamic effects (e.g., rotameric equilibria) or crystal packing forces:
Repeat Experiments : Ensure NMR data are acquired in multiple solvents (e.g., DMSO-d6 vs. CDCl3) to assess conformational flexibility .
Complementary Techniques :
- IR Spectroscopy : Validate hydrogen bonding or sulfonamide tautomerism that NMR may not resolve .
- DFT Calculations : Compare experimental NMR shifts with computational models (e.g., B3LYP/6-31G*) to identify preferred conformers .
Crystallographic Refinement : Use SHELX suites to model disorder or thermal motion in X-ray structures, ensuring R-factors < 0.05 for high confidence .
Basic: What structural features of this compound influence its biological activity and chemical reactivity?
Methodological Answer:
Critical structural determinants include:
- Electron-Withdrawing Bromophenyl Group : Enhances electrophilicity at the carboxamide carbonyl, facilitating nucleophilic attacks (e.g., hydrolysis studies in basic conditions) .
- Sulfamoyl Group : Acts as a hydrogen-bond acceptor, potentially targeting enzymes like carbonic anhydrase or tyrosine kinases. Methyl substitution on the sulfamoyl nitrogen reduces metabolic degradation .
- Thiophene Core : π-Stacking interactions with aromatic residues in protein binding pockets, as observed in analogs with similar scaffolds .
Advanced: What strategies optimize reaction yields during the final amidation step?
Methodological Answer:
Yield optimization requires:
Solvent Screening : Polar aprotic solvents (DMF, DMSO) improve carbodiimide-mediated coupling efficiency compared to THF .
Catalyst Selection : DMAP (4-dimethylaminopyridine) accelerates acylation by stabilizing the reactive O-acylisourea intermediate .
Temperature Control : Maintain 0–25°C to minimize side reactions (e.g., racemization or sulfamoyl group hydrolysis) .
Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC to isolate the product from unreacted starting materials .
Advanced: How do electronic effects of substituents (e.g., bromo vs. methyl) impact this compound’s biological efficacy?
Methodological Answer:
Substituent effects are evaluated via:
Comparative SAR Studies :
- Bromophenyl : Enhances lipophilicity (logP ↑) and membrane permeability, critical for intracellular target engagement .
- Methyl Group on Sulfamoyl : Reduces steric hindrance, improving binding to flat enzymatic pockets (e.g., observed in kinase inhibition assays with analogs) .
Electrochemical Analysis : Cyclic voltammetry reveals bromine’s electron-withdrawing effect lowers HOMO energy, stabilizing the compound against oxidative metabolism .
In Silico Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict stronger binding affinity for brominated analogs due to halogen bonding with protein backbone carbonyls .
Basic: What analytical techniques are essential for assessing purity and stability under varying storage conditions?
Methodological Answer:
- HPLC-PDA : Monitor degradation products (e.g., hydrolyzed carboxamide) under accelerated stability conditions (40°C/75% RH) .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (>200°C typical for sulfonamide derivatives) .
- X-ray Powder Diffraction (XRPD) : Detect polymorphic changes during long-term storage .
Advanced: How can researchers resolve low reproducibility in biological assays (e.g., IC50 variability)?
Methodological Answer:
Compound Integrity : Re-characterize batches via LC-MS to rule out degradation .
Assay Conditions :
- Standardize DMSO concentration (<1% to avoid solvent toxicity) .
- Include positive controls (e.g., known kinase inhibitors) to validate assay sensitivity .
Protein Target Confirmation : Use SPR (Surface Plasmon Resonance) to directly measure binding kinetics, reducing reliance on indirect activity readouts .
Basic: What safety and handling protocols are recommended for this compound?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Synthesize in a fume hood due to potential release of toxic gases (e.g., H2S during thiophene ring formation) .
- Waste Disposal : Neutralize reaction byproducts (e.g., sulfonic acids) with aqueous bicarbonate before disposal .
Advanced: What computational tools are suitable for predicting this compound’s ADMET properties?
Methodological Answer:
- ADMET Prediction :
- SwissADME : Estimates bioavailability, BBB permeability, and CYP450 inhibition .
- ProtoX : Simulates metabolic pathways, highlighting susceptibility to sulfamoyl hydrolysis .
- Toxicity Profiling : Use Derek Nexus to assess structural alerts (e.g., bromophenyl-related hepatotoxicity) .
Advanced: How can researchers validate target engagement in cellular models?
Methodological Answer:
Cellular Thermal Shift Assay (CETSA) : Monitor thermal stabilization of target proteins upon compound treatment .
CRISPR Knockout Models : Compare activity in wild-type vs. target gene-KO cells to confirm specificity .
Fluorescent Probes : Develop FRET-based reporters to quantify intracellular target binding in real-time .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
